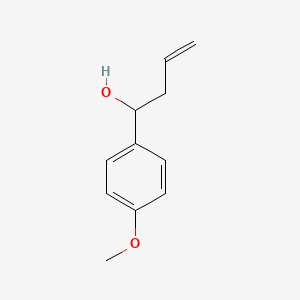

1-(4-Methoxyphenyl)but-3-en-1-ol

Description

1-(4-Methoxyphenyl)but-3-en-1-ol is an organic compound with the molecular formula C11H14O2 It is characterized by a methoxyphenyl group attached to a butenol chain

Properties

IUPAC Name |

1-(4-methoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-4-11(12)9-5-7-10(13-2)8-6-9/h3,5-8,11-12H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKLDYQREJAUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390761 | |

| Record name | 1-(4-methoxyphenyl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24165-60-4 | |

| Record name | 1-(4-methoxyphenyl)but-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)but-3-en-1-ol can be synthesized through several methods. One common approach involves the allylation of 4-methoxybenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . Another method involves the aldol condensation of acetone and p-anisaldehyde (4-methoxybenzaldehyde) under base-catalyzed conditions . The reaction typically involves the preparation of a solution of p-anisaldehyde in acetone, followed by the gradual addition of a potassium hydroxide solution with continuous stirring. The resulting solid is then filtered, washed, dried, and recrystallized from ethanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: It can be reduced to form alcohols.

Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)but-3-en-1-ol has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays and as a model compound in enzymatic studies.

Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)but-3-en-1-ol involves its interaction with molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The butenol chain provides a site for further chemical modifications, enhancing its versatility in various applications .

Comparison with Similar Compounds

- 4-(4-Methoxyphenyl)-1-buten-4-ol

- 1-(4-Methylphenyl)-3-buten-1-ol

Comparison: 1-(4-Methoxyphenyl)but-3-en-1-ol is unique due to the presence of the methoxy group, which imparts specific chemical properties such as increased electron density and reactivity.

Biological Activity

1-(4-Methoxyphenyl)but-3-en-1-ol, also known as 4-methoxyphenylbutenol, is an organic compound characterized by a methoxy group attached to a phenyl ring and a butenol structure. Its molecular formula is and it has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

This compound exhibits several biological activities attributed to its ability to interact with various biomolecules. The compound is believed to influence cellular processes through:

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, thereby modulating metabolic pathways.

- Cell Signaling : The compound may affect signaling pathways that regulate gene expression and cellular metabolism, leading to altered physiological responses.

- Radical Scavenging : Preliminary studies suggest that it may possess antioxidant properties by scavenging free radicals, which could be beneficial in preventing oxidative stress-related damage.

Research indicates that this compound can influence the production of signaling molecules such as nitric oxide (NO) and hydrogen peroxide (H2O2). These interactions can lead to significant changes in cellular function, including:

- Gene Expression Modulation : The compound has been shown to alter the expression of specific genes involved in inflammation and apoptosis.

- Metabolic Flux Alteration : It can influence metabolic pathways by interacting with various enzymes and cofactors, thus affecting the levels of metabolites within cells.

Antioxidant Activity

A study conducted on derivatives of compounds similar to this compound demonstrated significant antioxidant activity. The DPPH radical scavenging assay indicated that certain synthesized derivatives exhibited antioxidant activity greater than that of ascorbic acid, suggesting potential protective effects against oxidative stress .

Anticancer Properties

In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines. Notably, it showed higher cytotoxicity against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells. This differential activity highlights its potential as a therapeutic agent in oncology .

Dosage Effects in Animal Models

The biological effects of this compound are dose-dependent. In animal models, lower doses have been associated with beneficial effects, while higher doses may lead to toxic outcomes. This suggests a therapeutic window where the compound could be effective without causing adverse effects .

Transport and Distribution

The transport mechanisms of this compound within biological systems are mediated by specific transporters. Understanding these mechanisms is crucial for predicting the compound's bioavailability and therapeutic efficacy.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.